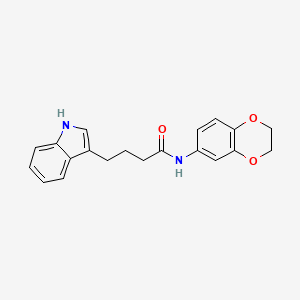

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-indol-3-yl)butanamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-indol-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c23-20(22-15-8-9-18-19(12-15)25-11-10-24-18)7-3-4-14-13-21-17-6-2-1-5-16(14)17/h1-2,5-6,8-9,12-13,21H,3-4,7,10-11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEQIJAYUBGEJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-indol-3-yl)butanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin with various indole derivatives. The synthesis typically involves:

- Formation of the Benzodioxin Ring : Cyclization of catechol derivatives.

- Amide Bond Formation : Coupling with an indole derivative using coupling reagents like EDCI or DCC.

The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may exhibit enzyme inhibition or modulation of receptor activity through the following mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease (AD) and Type 2 Diabetes Mellitus (T2DM) respectively .

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Enzyme Inhibition Studies

The efficacy of this compound has been evaluated in several studies focusing on its enzyme inhibitory properties. Below is a summary of findings from recent research:

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 12.5 | |

| α-Glucosidase | Non-competitive | 15.0 |

These results indicate that the compound has promising potential as a therapeutic agent for conditions like diabetes and neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Study on Alzheimer’s Disease Models : In vitro studies demonstrated that treatment with this compound resulted in reduced levels of beta-amyloid plaques in neuronal cell cultures, suggesting neuroprotective properties against AD .

- Diabetes Management : In diabetic rat models, administration of this compound led to significant reductions in blood glucose levels and improved insulin sensitivity compared to control groups .

Comparison with Similar Compounds

Sulfonamide Derivatives (e.g., Compound 3 and 5a-e)

Structure: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3) and its derivatives (5a-e) feature a sulfonamide group instead of a butanamide-indole chain. Synthesis: Prepared via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides, followed by alkylation . aureus or P. aeruginosa. Compound 5c (N-(3-phenylpropyl) derivative) was inactive against all tested strains . Key Difference: The sulfonamide group and lack of indole moiety likely limit membrane permeability or target engagement compared to the indole-containing butanamide analog.

TRPV1 Antagonist AMG9810

Structure: 2E-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide. Bioactivity: Blocks TRPV1 receptors, modulating endocannabinoid pathways (e.g., inhibiting 2-AG production via anandamide-TRPV1 interactions) . Key Difference: The propenamide linker and tert-butylphenyl group enhance TRPV1 affinity, whereas the target compound’s indole group may favor different receptor interactions.

Antihepatotoxic 1,4-Dioxane Derivatives

Structure: Flavones and coumarins with 1,4-dioxane rings (e.g., 3',4'-(1",4"-dioxino)flavone). Bioactivity: Demonstrated hepatoprotective effects comparable to silymarin by reducing SGOT, SGPT, and ALKP levels in rats . Key Difference: The flavonoid/coumarin core and dioxane ring orientation differ from the target compound’s benzodioxin-indole-amide structure, suggesting divergent mechanisms.

Patent-Based Benzodioxin-Indole Hybrids

Example: 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (Patent Compound XIV).

Comparative Analysis Table

Structure-Activity Relationship (SAR) Insights

- 1,4-Benzodioxin Core : Essential for scaffold rigidity and receptor binding across analogs.

- Amide Linkers : Propenamide (AMG9810) and butanamide (target) differ in flexibility, affecting target selectivity.

- Indole vs. Sulfonamide : Indole’s aromaticity and hydrogen-bonding capacity may enhance CNS activity compared to sulfonamides’ polar yet inactive derivatives.

Q & A

Q. What are the critical steps in synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-indol-3-yl)butanamide?

The synthesis typically involves multi-step reactions:

- Acylation : Reacting 2,3-dihydrobenzo[1,4]dioxin derivatives with acyl chlorides in the presence of a base (e.g., sodium carbonate) to form intermediates .

- Coupling : Introducing the indole moiety via nucleophilic substitution or amide bond formation under controlled conditions (e.g., inert atmosphere, DMF solvent) .

- Purification : Column chromatography or recrystallization to isolate the final product . Key parameters include temperature (50–100°C), solvent choice (DMF for solubility), and reaction time (4–12 hours) .

Q. Which spectroscopic methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of indole (δ 7.2–7.5 ppm) and benzodioxin (δ 4.3 ppm for CH2 groups) moieties .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]+) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bonds .

Q. How do functional groups in this compound influence its reactivity?

The indole moiety enables π-π stacking and hydrogen bonding with biological targets, while the benzodioxin ring enhances metabolic stability. The amide linker provides conformational rigidity, critical for target selectivity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yield?

Methodology :

- Use a Design of Experiments (DoE) approach to systematically vary factors like temperature, solvent ratio, and catalyst loading.

- Apply response surface methodology (RSM) to identify optimal conditions. For example, a 2³ factorial design reduces the number of trials while capturing interaction effects .

- Validate predictions with confirmatory runs and statistical tools (e.g., ANOVA) .

Q. What computational strategies predict interactions with biological targets?

- Molecular Docking : Simulate binding affinities with enzymes/receptors using software like AutoDock or Schrödinger. Focus on indole’s interactions with hydrophobic pockets .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electronic transitions in the benzodioxin ring to predict redox behavior .

- AI-Driven Simulations : Train neural networks on structural analogs to predict pharmacokinetic properties (e.g., solubility, bioavailability) .

Q. How to resolve contradictions in biological activity data across studies?

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cell viability) .

- Statistical Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in assay buffers) .

- Structural Validation : Re-examine compound purity (via HPLC) and stereochemistry (via X-ray crystallography) to rule out batch variability .

Q. What advanced techniques improve synthesis efficiency?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by enhancing energy transfer .

- Flow Chemistry : Enables continuous production with real-time monitoring (e.g., in-line IR for intermediate detection) .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 60–80°C | Higher yields above 70°C | |

| Solvent (DMF ratio) | 1:3 (v/v) | Maximizes solubility | |

| Catalyst Loading | 5–10 mol% | Reduces side reactions |

Q. Table 2: Troubleshooting Low Purity

| Issue | Likely Cause | Solution | Reference |

|---|---|---|---|

| Unreacted starting material | Insufficient reaction time | Extend time or increase temperature | |

| Byproduct formation | Poor solvent choice | Switch to polar aprotic solvents (e.g., DMF) | |

| Degradation | Exposure to moisture | Use inert atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.